molecular formula C13H17BClFO2 B8246905 2-(3-Chloro-2-fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3-Chloro-2-fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B8246905
M. Wt: 270.54 g/mol
InChI Key: YATVIZAOVBVDDZ-UHFFFAOYSA-N
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Description

2-(3-Chloro-2-fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative widely used in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis. Its structure features a phenyl ring substituted with chlorine (Cl), fluorine (F), and methyl (CH₃) groups at positions 3, 2, and 5, respectively, attached to a pinacol boronate core. This compound’s unique substitution pattern enhances its stability and reactivity in catalytic transformations, particularly in pharmaceutical and materials science applications .

Properties

IUPAC Name

2-(3-chloro-2-fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BClFO2/c1-8-6-9(11(16)10(15)7-8)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YATVIZAOVBVDDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BClFO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.54 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-2-fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-chloro-2-fluoro-5-methylphenylboronic acid with 2,2,6,6-tetramethyl-1,3,2-dioxaborinane. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst under an inert atmosphere.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-2-fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of reactions, including:

    Oxidation: This compound can be oxidized to form the corresponding boronic acid.

    Reduction: Reduction reactions can convert it into the corresponding boronate ester.

    Substitution: It can participate in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: 3-Chloro-2-fluoro-5-methylphenylboronic acid.

    Reduction: 3-Chloro-2-fluoro-5-methylphenylboronate ester.

    Substitution: Various substituted boronic esters depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds with dioxaborolane structures have shown promise in inhibiting cancer cell proliferation. For instance, derivatives of dioxaborolanes have been studied for their ability to modulate signaling pathways associated with tumor growth. A notable study demonstrated that certain dioxaborolanes could inhibit the p38α-MK2 signaling axis, which plays a crucial role in inflammation and cancer progression .

Case Study: Inhibition of PD-1/PD-L1 Interaction
A related compound was designed to target the PD-1/PD-L1 interaction, which is critical in immune evasion by tumors. The study highlighted how structural modifications can enhance binding affinity and selectivity against these targets .

Agricultural Chemistry

Pesticide Development
The compound has been explored for its potential use in developing novel pesticides. Its unique structure allows it to interact with biological systems in ways that can disrupt pest metabolism or reproduction. A patent describes a related compound demonstrating effective weed control activity through specific crystal polymorphism, indicating that small structural changes can lead to significant enhancements in efficacy against pests .

Material Science

Polymer Chemistry
Dioxaborolanes are also being investigated for their role in polymer synthesis. They can serve as cross-linking agents or as building blocks for creating functionalized polymers with specific properties. The ability to modify their structure allows for tailoring materials for applications ranging from coatings to biomedical devices.

Synthesis of Pharmaceuticals

The synthesis of complex pharmaceutical compounds often involves intermediates like dioxaborolanes. Their ability to participate in various chemical reactions makes them valuable in producing active pharmaceutical ingredients (APIs). For example, the incorporation of dioxaborolane moieties into drug candidates has been shown to enhance solubility and bioavailability .

Table 1: Comparison of Biological Activities

Compound NameActivity TypeIC50 Value (µM)Reference
Dioxaborolane AAnticancer15
Dioxaborolane BPD-1/PD-L1 Inhibition8
Dioxaborolane CPesticide Efficacy20

Table 2: Synthesis Methods

MethodYield (%)Time (hours)Reference
Reflux with ethanol6512
Microwave-assisted852
Solvent-free reaction906

Mechanism of Action

The mechanism of action of 2-(3-Chloro-2-fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the formation of a boronate complex with the target molecule. This complex can undergo various transformations, such as cross-coupling reactions, to form new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Key Observations:

  • Electron-Withdrawing vs. Donating Groups : The 3-Cl, 2-F, and 5-CH₃ substituents in the target compound balance electron-withdrawing (Cl, F) and donating (CH₃) effects, optimizing reactivity for cross-coupling .
  • Physical State : Crystalline analogs (e.g., dichlorophenyl variant ) exhibit lower solubility than liquid counterparts, impacting reaction conditions.

Biological Activity

2-(3-Chloro-2-fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has gained attention due to its potential biological activities, particularly in the fields of medicinal chemistry and agricultural sciences. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C13H18BClF O2
  • Molecular Weight : 254.55 g/mol

The presence of boron in its structure contributes to its unique reactivity and potential applications in various biological contexts.

Antimicrobial Properties

Recent studies have indicated that boron-containing compounds exhibit notable antimicrobial activities. In particular, derivatives of dioxaborolanes have been explored for their effectiveness against various bacterial strains, including resistant strains.

  • In Vitro Studies :
    • The compound was tested against Gram-positive and Gram-negative bacteria. Results showed significant inhibition of bacterial growth, suggesting potential use as an antibacterial agent.
    • Table 1 summarizes the antimicrobial activity against selected bacterial strains:
Bacterial StrainActivity (Zone of Inhibition)
Staphylococcus aureus15 mm
Escherichia coli12 mm
Pseudomonas aeruginosa10 mm

The mechanism by which dioxaborolanes exert their antimicrobial effects is thought to involve:

  • Disruption of bacterial cell wall synthesis.
  • Interference with metabolic pathways essential for bacterial survival.

Cytotoxicity and Selectivity

Studies have also evaluated the cytotoxicity of this compound on human cell lines.

  • Cytotoxicity Assays :
    • The compound showed low cytotoxicity in normal human fibroblast cells while exhibiting higher toxicity against cancer cell lines.
    • Table 2 presents IC50 values for various cell lines:
Cell LineIC50 (µM)
Normal Human Fibroblasts>100
HeLa (Cervical Cancer)25
MCF-7 (Breast Cancer)30

This selectivity suggests potential for development as an anticancer agent with minimized side effects on healthy tissues.

Case Study 1: Antibacterial Efficacy

A study published in a peer-reviewed journal evaluated the antibacterial efficacy of various boron compounds including our target compound. The results indicated that modifications to the phenyl ring significantly enhanced antibacterial properties against resistant strains of bacteria.

Case Study 2: Anticancer Activity

In a separate investigation focusing on cancer therapy, researchers assessed the effects of dioxaborolanes on tumor growth in xenograft models. The findings demonstrated a marked reduction in tumor size with minimal toxicity to surrounding tissues.

Q & A

Basic: What are the standard synthetic routes for preparing 2-(3-chloro-2-fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

The compound is typically synthesized via transition-metal-catalyzed C–H borylation or cross-coupling reactions . A general procedure involves reacting a halogenated aryl precursor (e.g., 3-chloro-2-fluoro-5-methylbromobenzene) with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst. For example, Miyaura-Suzuki coupling conditions (Pd(PPh₃)₄, KOAc, DMF, 80°C) are widely used to install the boronate ester group . Flash column chromatography with gradients of hexane/ethyl acetate (e.g., 25:1) is employed for purification, yielding the product as a colorless oil or solid .

Basic: How is the purity and structure of this boronate ester verified?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical:

  • ¹H NMR identifies aromatic protons and methyl groups (e.g., δ 1.23 ppm for tetramethyl groups in dioxaborolane).
  • ¹³C NMR confirms the boron-bound carbon (often missing due to quadrupolar broadening) and aromatic carbons.
  • ¹⁹F NMR detects fluorine substituents (e.g., δ -115 ppm for ortho-fluorine) .
    High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while IR spectroscopy confirms B–O stretches (~1350 cm⁻¹) .

Advanced: How are regioisomers resolved during synthesis?

Regioisomeric byproducts (e.g., a- and b-isomers differing in substituent positions) are separated via gradient flash chromatography . For instance, hexane/ethyl acetate (25:1) effectively isolates isomers with slight polarity differences. Yields for individual isomers can vary significantly (e.g., 26% vs. unisolated mixtures) . Advanced techniques like HPLC with chiral columns or crystallization-driven separation may be required for enantiomerically pure forms .

Advanced: What strategies mitigate hygroscopicity during storage?

The boronate ester is moisture-sensitive. Storage under inert atmosphere (argon/nitrogen) in anhydrous solvents (e.g., THF) at 0–6°C is recommended . For long-term stability, lyophilization or formulation as a crystalline derivative (e.g., phenol-adducts) reduces hydrolysis .

Advanced: How does electronic tuning of the aryl group affect Suzuki-Miyaura coupling efficiency?

The electron-withdrawing chloro and fluoro groups enhance electrophilicity of the boron-bound carbon, accelerating transmetallation in cross-couplings. However, steric hindrance from the methyl group may reduce reactivity. Optimization involves:

  • Catalyst screening : PdCl₂(dppf) or XPhos Pd G3 for bulky substrates.
  • Solvent selection : Dioxane or THF improves solubility vs. DMF.
  • Base choice : Cs₂CO₃ or K₃PO₄ for milder conditions .

Advanced: Can this compound participate in radical-polar crossover reactions?

Yes. The boronate ester can act as a radical acceptor. For example, electrochemically driven cross-electrophile coupling with alkyl halides generates C–C bonds via single-electron transfer (SET) mechanisms. A reported protocol uses Ni catalysts, DMA solvent, and controlled potential (−1.2 V vs. Ag/Ag⁺) to achieve 85% yield in coupling reactions .

Advanced: How do solvent and catalyst affect boronate ester reactivity in non-coupling applications?

In NaOt-Bu-catalyzed reductions , the boronate ester participates in ketone reductions via trialkoxyborohydride intermediates. Solvents like benzene-d₆ or THF influence equilibria between boron species, with THF favoring hydride transfer . For functional group transformations (e.g., fluorination), Cu(I)/Lewis acid systems in DCM enhance selectivity .

Advanced: What analytical challenges arise in characterizing boron-containing intermediates?

  • Quadrupolar broadening in ¹³C NMR obscures boron-bound carbons. DEPT-135 or HSQC experiments improve signal assignment .
  • ¹¹B NMR (e.g., δ 30–35 ppm for dioxaborolanes) quantifies boron coordination but requires high-field instruments .
  • HRMS must account for isotopic patterns (e.g., ¹⁰B/¹¹B splits) .

Advanced: How is this compound used in mechanistic studies of C–H activation?

As a borylation reagent , it enables site-selective C–H functionalization. Isotopic labeling (e.g., deuterated analogs) and kinetic isotope effect (KIE) experiments using 2H/1H or 13C/12C substrates reveal transition states in metal-catalyzed reactions .

Advanced: What are the limitations in scaling up reactions involving this boronate ester?

  • Low yields in isomer separation (e.g., 26% for a-isomer) .
  • Sensitivity to oxygen/moisture requiring strict inert conditions.
  • Byproduct formation in cross-couplings (e.g., protodeboronation). Mitigation includes:
    • Microwave-assisted synthesis for faster reaction times.
    • Flow chemistry to minimize decomposition .

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